hemoglobin Aztec
Description
Historical Discovery and Initial Characterization
The identification of hemoglobin variants is a crucial aspect of understanding genetic diversity and its impact on health. Hemoglobin Aztec's discovery provided valuable insights into the methodologies used for detecting such variants.
First Identification and Nomenclature in Academic Literature
This compound was first identified and described in academic literature in a study published in Hemoglobin in 1985 by Shelton, J. B., et al. nih.gov. The variant was detected using high-performance liquid chromatography (HPLC) nih.gov. It is formally described as having the substitution alpha 76 (EF5) Met----Thr nih.gov. The nomenclature "Hb Aztec" was assigned to this variant nih.gov. The initial detection occurred in a 9-day-old baby girl who had inherited the variant from her mother nih.gov.
Original Description as a "Silent Mutant" and its Implications for Detection
A key characteristic of this compound upon its initial discovery was its description as a "silent mutant" nih.gov. This designation arose because the variant was not readily apparent through standard chromatographic or electrophoretic examination methods commonly used at the time for detecting abnormal hemoglobins (B146990) nih.gov. The detection of this compound, along with another silent mutation, highlighted the utility of HPLC in identifying variants that might be missed by conventional techniques nih.gov. The implication of being a "silent mutant" is that individuals carrying this variant might not be identified through routine screening methods, necessitating more sensitive techniques like HPLC for accurate detection.
Classification within the Spectrum of Hemoglobinopathies and Alpha-Globin Chain Variants
Hemoglobinopathies encompass a group of inherited disorders affecting the structure or production of the hemoglobin molecule. This compound is classified within this spectrum. Hemoglobin A, the predominant adult hemoglobin, is a tetramer composed of two alpha (α) and two beta (β) globin chains marrvel.org. This compound is specifically an alpha-globin chain variant, meaning the genetic alteration affects the alpha-globin chain marrvel.orgufrgs.br. It involves a substitution at position 76 (EF5) of the alpha-globin chain, where methionine (Met) is replaced by threonine (Thr) nih.govufrgs.br. This places it among the numerous described variants of the alpha-1 globin chain (HBA1) marrvel.org.
Geographic and Population Genetic Considerations of its Prevalence
Information regarding the geographic and population genetic prevalence of this compound is not extensively detailed in the provided search results. The initial report identified the variant in a family, suggesting a potential hereditary pattern nih.gov. However, widespread population studies specifically focused on the prevalence of this compound were not found within the scope of this search. Research on hemoglobin variants often reveals varying frequencies across different populations and geographic regions, influenced by factors such as migration, genetic drift, and selective pressures, but specific data for this compound's global distribution and frequency are limited in the provided context.
Properties
CAS No. |
110076-72-7 |
|---|---|
Molecular Formula |
C8H13ClN2 |
Synonyms |
hemoglobin Aztec |
Origin of Product |
United States |
Molecular Genetics of Hemoglobin Aztec
Genetic Locus and Specific Allelic Designations
The genes responsible for alpha-globin synthesis, HBA1 and HBA2, are situated on the short arm of chromosome 16 at position 16p13.3 medlineplus.gov. Hemoglobin Aztec is specifically linked to a mutation in the HBA2 gene ithanet.euithanet.eupsu.edu. The allelic designation for the mutation leading to this compound is formally described using the Human Genome Variation Society (HGVS) nomenclature. The specific designation is HBA2:c.230T>C ithanet.euithanet.eupsu.edu. This indicates a change at complementary DNA (cDNA) position 230 in the HBA2 gene, where a Thymine (T) nucleotide is replaced by a Cytosine (C) nih.gov.
Detailed Analysis of the α76 Met→Thr (HBA2:c.230T>C) Point Mutation
The HBA2:c.230T>C point mutation results in a single amino acid substitution in the alpha-globin chain nih.gov. This mutation occurs at codon 76 (or 77 depending on the numbering convention used, with 76 being the more commonly cited position in the context of this variant) nih.govtandfonline.comtandfonline.compsu.edupsu.edu. The standard codon for methionine (Met) at this position is ATG. The mutation c.230T>C changes this codon to ACG ithanet.eu. The ACG codon specifies the amino acid Threonine (Thr) nih.govtandfonline.comtandfonline.compsu.edu. Therefore, the α76 Met→Thr substitution is the molecular hallmark of this compound nih.govtandfonline.comtandfonline.compsu.edunih.gov.
This substitution occurs at position 76, which is located in the EF5 helix of the alpha-globin chain nih.govtandfonline.com. While methionine is a nonpolar amino acid, threonine is a polar amino acid with a hydroxyl group. This change in polarity at position 76 can potentially affect the local structure and interactions of the alpha-globin chain within the hemoglobin tetramer. However, studies have indicated that this abnormal hemoglobin has no obviously deleterious effect on hematological status or health nih.govtandfonline.comtandfonline.com.
Research employing techniques such as high performance liquid chromatography (HPLC) and mass spectrometry have been instrumental in identifying and characterizing this specific amino acid substitution nih.govtandfonline.comnih.govoup.com. For instance, HPLC has been used to detect this "silent" mutant which may not be apparent through standard chromatographic or electrophoretic methods nih.govtandfonline.comtandfonline.com.
Transcriptional and Translational Dynamics of Mutant Alpha-Globin Chain Synthesis
The synthesis of globin chains involves the transcription of the globin genes into messenger RNA (mRNA) and the subsequent translation of mRNA into protein chains ducksters.comnih.gov. The HBA2:c.230T>C mutation is a point mutation within the coding sequence of the HBA2 gene nih.gov.
During transcription, the altered DNA sequence of the mutant HBA2 allele is transcribed into a complementary mRNA molecule that contains the corresponding nucleotide change (a change from A to G at the relevant position in the mRNA sequence, derived from the T to C change on the non-template DNA strand). This mutant mRNA is then transported to the ribosomes for translation ducksters.com.
During translation, the ribosome reads the codons on the mRNA molecule ducksters.com. The altered codon (ACG) at the position corresponding to amino acid 76 will be recognized by the tRNA carrying Threonine, instead of the tRNA carrying Methionine that would recognize the normal ATG codon nih.govtandfonline.comtandfonline.compsu.edu. This leads to the incorporation of Threonine at position 76 of the nascent alpha-globin chain, resulting in the production of the this compound alpha-globin variant.
The presence of this mutation does not appear to significantly impede the transcriptional or translational processes, as the variant alpha-globin chain is synthesized and incorporated into hemoglobin tetramers nih.govtandfonline.comtandfonline.com. The "silent" nature of this mutation in terms of obvious clinical effects suggests that the altered alpha-globin chain can still fold correctly and assemble with beta-globin chains to form functional hemoglobin, although its precise functional characteristics compared to HbA may require further detailed study.
Structural Biology and Biophysical Characteristics of Hemoglobin Aztec
Primary Sequence Analysis and Amino Acid Substitution Impact
Hemoglobin Aztec is defined by a single amino acid substitution in the alpha globin chain at position 76, where Methionine (Met) is replaced by Threonine (Thr) ufrgs.brresearchgate.netnih.govtandfonline.com. This is denoted as α76 (EF5) Met → Thr researchgate.netnih.govtandfonline.com. The position 76 is located in the EF5 helix of the alpha globin chain researchgate.net. Amino acid substitutions can impact protein structure and function by altering factors such as charge, hydrophobicity, and side-chain volume at the site of variation. While Methionine is a nonpolar amino acid, Threonine is a polar, uncharged amino acid. This change in polarity at position 76 could potentially affect local protein folding or interactions with surrounding residues or solvent.
Quaternary Structure Assembly and α1β2 Contact Interface Perturbations
Normal adult hemoglobin (Hb A) exists as a tetramer composed of two alpha (α) and two beta (β) globin subunits (α2β2) wikipedia.org. The assembly of this tetramer involves crucial interaction interfaces between the subunits, specifically the α1β1 and α1β2 interfaces nih.gov. The α1β2 interface is particularly important as it undergoes significant changes during the transition between the oxygenated (R) and deoxygenated (T) states of hemoglobin and is critical for stabilizing the hemoglobin tetramer researchgate.net. The amino acid substitution in this compound at α76 (EF5) is located within this α1β2 subunit interface ufrgs.brresearchgate.net. Mutations in the α1β2 contact area have been shown to affect the allosteric transitions and the stability of the hemoglobin tetramer researchgate.net. Some variants in this region can lead to the unmasking of a buried charged residue, which can affect the protein's electrophoretic mobility ufrgs.brresearchgate.net.
Conformational States and Allosteric Transitions in the Variant Hemoglobin
Hemoglobin exhibits allostery, a property where the binding of oxygen at one heme site influences the oxygen affinity of the other heme sites unl.edunih.gov. This cooperative oxygen binding is mediated by a transition between two major quaternary structures: the low-affinity tense (T) state and the high-affinity relaxed (R) state unl.edunih.gov. This transition involves a rotation of the αβ dimers relative to each other nih.gov. The α1β2 interface plays a critical role in these allosteric transitions researchgate.net. Mutations within this interface can perturb the equilibrium between the T and R states, thereby affecting oxygen affinity and cooperativity researchgate.net. While this compound is described as a "silent mutant" with no obvious deleterious effects on hematological status or health nih.govtandfonline.com, studies on other hemoglobin variants with substitutions in the α1β2 interface, such as Hemoglobin Godavari (α95 Pro→Thr), have shown altered oxygen affinity and cooperativity, including a slightly unstable T state researchgate.net. The specific impact of the α76 Met→Thr substitution on the conformational states and allosteric transitions of this compound would require detailed functional studies. The allosteric transition is now understood to involve population shifts in multiple quaternary conformers, rather than a simple two-state switch nih.gov.
Heme Environment and Iron Coordination Sphere in the Context of the Mutation
Each globin subunit in hemoglobin contains a heme prosthetic group, which is a porphyrin ring coordinated to an iron atom nih.govlibretexts.orglibretexts.orgwikipedia.org. In deoxyhemoglobin, the iron atom is typically in the ferrous (Fe2+) state and is five-coordinate, bound to four nitrogen atoms of the porphyrin ring and one nitrogen from the proximal histidine residue of the globin chain libretexts.orgnih.gov. Upon oxygen binding, the iron becomes six-coordinate, with oxygen occupying the sixth coordination site libretexts.org. The protein environment of the heme pocket is crucial for regulating oxygen binding and preventing the oxidation of the ferrous iron libretexts.org. The α76 (EF5) Met→Thr substitution in this compound is located in the EF helix, which is part of the globin fold but not directly one of the residues immediately coordinating the heme iron (like the proximal or distal histidines) researchgate.netnih.gov. While the mutation is in the α1β2 interface, which is distant from the heme pocket, conformational changes transmitted through the protein structure during allosteric transitions could indirectly influence the heme environment and iron coordination. However, without specific studies on this compound's heme environment, it is difficult to predict the exact impact of this particular substitution.
Biochemical Functionality and Oxygen Transport Principles
Oxygen Affinity and the Oxygen-Hemoglobin Dissociation Curve for Hemoglobin Aztec
The oxygen-hemoglobin dissociation curve illustrates the relationship between the partial pressure of oxygen (PO₂) and the percentage of hemoglobin saturated with oxygen (SO₂). The characteristic sigmoid shape of this curve for normal hemoglobin reflects the cooperative binding of oxygen, where the binding of one oxygen molecule increases the affinity of hemoglobin for subsequent oxygen molecules nih.govlitfl.comwikipedia.org. The oxygen affinity of hemoglobin is often quantified by the P₅₀ value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated jumedicine.commsdmanuals.com.
Variations in hemoglobin structure can lead to shifts in the oxygen-hemoglobin dissociation curve, indicating altered oxygen affinity nih.govlitfl.commsdmanuals.com. A leftward shift signifies increased oxygen affinity, meaning hemoglobin binds oxygen more readily but releases it less easily in tissues. A rightward shift indicates decreased oxygen affinity, where hemoglobin binds oxygen less readily but releases it more easily nih.govwikipedia.orgmsdmanuals.com.
While general principles of oxygen-hemoglobin dissociation curves and factors influencing them are well-established nih.govlitfl.comwikipedia.orgmsdmanuals.comyoutube.com, specific detailed data on the oxygen affinity and the precise oxygen-hemoglobin dissociation curve for this compound are not extensively available in the provided search results focusing solely on this variant. One study noted that this compound had a peak at position 113 in a capillary electrophoresis analysis, which might represent degradation, but its effect on oxygen affinity was not explicitly detailed in the provided snippets oup.com.
Allosteric Regulation by Endogenous Effectors (e.g., 2,3-Bisphosphoglycerate (B1242519), pH)
Hemoglobin's oxygen affinity is allosterically regulated by several endogenous effectors, including 2,3-bisphosphoglycerate (2,3-BPG), protons (pH), and carbon dioxide (PCO₂) nih.govnih.govjumedicine.commsdmanuals.comslideplayer.com. These effectors bind to sites distinct from the oxygen-binding heme groups and stabilize either the high-affinity (R, relaxed) state or the low-affinity (T, tense) state of hemoglobin, thereby modulating oxygen release in tissues nih.govnih.govbyjus.comwikipedia.org.
2,3-BPG is a key allosteric effector in red blood cells. It binds preferentially to the deoxy (T) state of hemoglobin in the central cavity, stabilizing this conformation and reducing hemoglobin's affinity for oxygen, thus promoting oxygen release in tissues nih.govjumedicine.combyjus.comwikipedia.org. The binding of 2,3-BPG involves salt bridges with specific amino acid residues in the beta subunits jumedicine.combyjus.comwikipedia.org.
Changes in pH also influence hemoglobin's oxygen affinity, a phenomenon known as the Bohr effect litfl.commsdmanuals.comditki.com. A decrease in pH (increased H⁺ concentration) shifts the oxygen-hemoglobin dissociation curve to the right, decreasing oxygen affinity and enhancing oxygen release, particularly in metabolically active tissues where CO₂ production lowers pH litfl.commsdmanuals.comyoutube.comditki.com. Conversely, an increase in pH shifts the curve to the left, increasing oxygen affinity msdmanuals.com.
Carbon dioxide also affects oxygen affinity. It can bind to the N-terminal amino groups of hemoglobin to form carbaminohemoglobin, which stabilizes the T state and reduces oxygen affinity ditki.com.
While the general mechanisms of allosteric regulation are well-understood nih.govnih.govnih.govlitfl.comjumedicine.commsdmanuals.comyoutube.comslideplayer.combyjus.comwikipedia.orgditki.com, specific details regarding how the Met—>Thr substitution in this compound might influence its interaction with these allosteric effectors or alter its responsiveness to pH and 2,3-BPG are not provided in the search results focused on this variant.
Autoxidation Kinetics and Methemoglobin Formation Propensity in this compound
Autoxidation is a process where the ferrous iron (Fe²⁺) in the heme group of hemoglobin is oxidized to the ferric state (Fe³⁺), resulting in the formation of methemoglobin osu.edunih.gov. Methemoglobin cannot bind oxygen, and its presence reduces the oxygen-carrying capacity of the blood osu.eduucsd.edu. Furthermore, methemoglobin shifts the oxygen-hemoglobin dissociation curve of the remaining functional hemoglobin to the left, impairing oxygen release to tissues osu.eduucsd.edu.
The rate of hemoglobin autoxidation can be influenced by various factors, including oxygen tension and hemoglobin concentration osu.edunih.gov. While autoxidation is a normal physiological process, methemoglobin is typically maintained at low levels in healthy individuals by enzymatic reduction systems within red blood cells osu.edunih.govucsd.edu.
Specific research findings detailing the autoxidation kinetics or the propensity for methemoglobin formation in this compound are not present in the provided search results. However, some hemoglobin variants, known as Hemoglobin M variants, are associated with congenital methemoglobinemia due to mutations that stabilize the iron in the ferric state ucsd.edu. This compound involves a substitution at position 76 of the alpha chain nih.govtandfonline.com, but its classification as a Hemoglobin M variant or its specific impact on autoxidation is not mentioned in the search results.
Ligand Binding Dynamics and Molecular Interactions (e.g., Nitric Oxide, Carbon Monoxide)
Hemoglobin interacts with various ligands besides oxygen, including nitric oxide (NO) and carbon monoxide (CO) uniprot.orgslideplayer.commdpi.comnih.govnih.gov. These interactions can have significant physiological and toxicological consequences.
Nitric oxide binds to the heme iron of hemoglobin with a very high affinity, significantly greater than that of oxygen mdpi.comrichmond.edu. The reaction between hemoglobin and NO is very fast richmond.edu. Hemoglobin also plays a role in NO transport and metabolism uniprot.orgmdpi.comnih.gov. The binding of NO to hemoglobin can influence vascular tone by scavenging NO, a potent vasodilator mdpi.com.
Carbon monoxide also binds to the heme iron with an affinity much higher than oxygen (200-300 times greater) nih.govmdpi.com. CO binding to one heme site increases the oxygen affinity of the remaining sites, leading to a leftward shift of the oxygen-hemoglobin dissociation curve and impaired oxygen release to tissues nih.govmdpi.com.
While the interactions of normal hemoglobin with NO and CO are well-documented uniprot.orgnih.govslideplayer.commdpi.comnih.govnih.govrichmond.edu, specific studies on the binding dynamics and molecular interactions of this compound with these ligands are not available in the provided search results. The Met—>Thr substitution at position alpha 76 nih.govtandfonline.com is located in the EF helix, which is part of the globin fold but its direct involvement in the heme pocket where these ligands bind is not explicitly described in the context of this specific variant in the search results.
Data Table: General Hemoglobin Allosteric Effectors and their Impact on Oxygen Affinity
| Effector | Effect on Oxygen Affinity | Shift in Dissociation Curve | Mechanism |
| Increased 2,3-BPG | Decreased | Rightward | Stabilizes T state by binding to deoxyhemoglobin. nih.govjumedicine.combyjus.comwikipedia.org |
| Decreased 2,3-BPG | Increased | Leftward | Favors R state. jumedicine.comditki.com |
| Decreased pH (Increased H⁺) | Decreased | Rightward | Bohr effect; stabilizes T state. litfl.commsdmanuals.comyoutube.comditki.com |
| Increased pH (Decreased H⁺) | Increased | Leftward | Bohr effect; favors R state. msdmanuals.com |
| Increased PCO₂ | Decreased | Rightward | Forms carbaminohemoglobin, stabilizes T state; lowers pH. msdmanuals.comyoutube.comditki.com |
| Increased Temperature | Decreased | Rightward | Affects protein conformation and kinetics. nih.govjumedicine.commsdmanuals.com |
| Carbon Monoxide (CO) | Increased | Leftward | Binds heme iron with high affinity, stabilizes R state. nih.govwikipedia.orgmdpi.com |
| Nitric Oxide (NO) | Increased | Leftward | Binds heme iron with very high affinity. slideplayer.commdpi.comrichmond.edu |
Pathophysiological Mechanisms at the Molecular and Cellular Level
Impact on Erythrocyte Integrity and Hemolysis Susceptibility
There is no evidence to suggest that Hemoglobin Aztec compromises erythrocyte integrity or increases susceptibility to hemolysis. Studies have reported normal hematology in individuals who are heterozygous for this variant. psu.edu
Cellular Adaptations and Compensatory Mechanisms in the Presence of this compound
As this compound does not cause a pathological state, there are no known cellular adaptations or compensatory mechanisms that are activated in its presence. The substitution of a single amino acid in the alpha-globin chain in this case does not appear to alter the stability or function of the hemoglobin molecule to a degree that would necessitate a cellular response.
Molecular Basis for Variable Anemia Phenotypes Associated with this compound
This compound is not associated with anemia. nih.gov Therefore, there is no molecular basis for variable anemia phenotypes linked to this specific hemoglobin variant. Anemia is generally defined by a decrease in red blood cell mass and hemoglobin concentration, which impairs the body's capacity for gas exchange. medscape.com However, these conditions are not a feature of this compound.
Oxidative Stress Pathways and Antioxidant Defense Systems in Affected Cells
There is no literature to support the idea that this compound induces oxidative stress or necessitates a response from antioxidant defense systems. While oxidative stress can be a feature of some unstable hemoglobin variants that lead to the production of reactive oxygen species, this is not the case for this compound. nih.gov
Genetic Interactions with Other Globin Gene Abnormalities and Modifier Loci
The clinical impact of co-inheritance of this compound with other globin gene abnormalities, such as beta-thalassemia or sickle cell trait, has not been specifically reported. While the interaction of different hemoglobin variants can sometimes modify the clinical phenotype, there is no data to suggest that the benign nature of this compound would be altered or that it would significantly influence the presentation of other hemoglobinopathies. nih.gov
Advanced Research Methodologies for Hemoglobin Aztec Analysis
Spectroscopic and Spectrophotometric Approaches
Spectroscopic techniques are indispensable for analyzing the structural and dynamic properties of proteins like hemoglobin at the molecular level.
UV-Visible (UV-Vis) spectrophotometry is a fundamental method for the quantitative analysis of hemoglobin and its various derivatives, such as oxyhemoglobin (OxyHb), deoxyhemoglobin (DeoxyHb), carboxyhemoglobin (COHb), and methemoglobin (MetHb). nih.gov The technique relies on the distinct absorption spectra of these forms in the visible and ultraviolet range. mdpi.com The most prominent feature in the hemoglobin absorption spectrum is the Soret peak, located around 415 nm, which is characteristic of the heme group. mdpi.com
The concentration of total hemoglobin and the relative proportions of its derivatives can be determined simultaneously using a multiwavelength spectrophotometric method. nih.gov This involves measuring the absorbance at specific wavelengths where the different derivatives have unique absorption characteristics. nih.gov For a variant like Hemoglobin Aztec, UV-Vis spectrophotometry would be crucial for determining its concentration in purified samples and for studying its ligand-binding properties by monitoring spectral changes upon oxygenation, deoxygenation, or oxidation. nih.gov The stability and functional characteristics of Hb Aztec can be inferred from how its spectral properties compare to those of normal Hb A under various conditions.
Table 3: Characteristic UV-Vis Absorption Maxima for Hemoglobin Derivatives
| Hemoglobin Derivative | Absorption Maxima (nm) |
|---|---|
| Oxyhemoglobin (OxyHb) | ~415 (Soret), ~541, ~576 |
| Deoxyhemoglobin (DeoxyHb) | ~430 (Soret), ~555 |
| Methemoglobin (MetHb) | ~405 (Soret), ~500, ~630 |
| Cyanmethemoglobin (CN-metHb) | ~420 (Soret), ~540 |
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of a molecule's functional groups. jetir.orgnih.gov These non-destructive techniques are highly sensitive to the secondary structure and conformational changes in proteins. jetir.orgmdpi.com
Attenuated Total Reflection FTIR (ATR-FTIR) is particularly useful for studying biological samples. mdpi.com For hemoglobin, the amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands are of primary interest. The amide I band, arising mainly from C=O stretching vibrations of the peptide backbone, is highly sensitive to the protein's secondary structure (α-helix, β-sheet, etc.). nih.gov Raman spectroscopy, which detects inelastic scattering of light, provides complementary information on protein conformation and the heme pocket environment. nih.gov
Table 4: Key Infrared Bands for Hemoglobin Conformational Analysis
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Information | Source(s) |
|---|---|---|---|
| ~1650-1658 | Amide I (C=O stretch) | Predominantly α-helical structure | nih.gov |
| ~1540-1550 | Amide II (N-H bend, C-N stretch) | Secondary structure information | nih.gov |
| ~1230-1300 | Amide III | Complex mode, sensitive to backbone conformation | jetir.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for studying the structure and dynamics of proteins in solution at atomic resolution. nih.govspringernature.com It provides detailed information about the local environment of individual nuclei within the protein, making it ideal for investigating the specific consequences of single amino acid substitutions. researchgate.net
In the context of this compound, NMR could precisely map the structural and dynamic perturbations resulting from the α76(EF5) Met→Thr mutation. One- and two-dimensional NMR experiments can be used to compare the chemical shifts of protons in Hb Aztec with those in Hb A, revealing changes in the local electronic environment and, by extension, the protein's tertiary and quaternary structure. springernature.com Furthermore, NMR can probe protein dynamics over a wide range of timescales, from fast internal motions to slower conformational exchanges that are essential for hemoglobin's allosteric function. researchgate.netnih.gov Such studies could determine if the substitution affects the flexibility of the EF corner, the stability of the heme pocket, or the dynamics at the crucial α1β2 subunit interface, which governs cooperative oxygen binding. researchgate.net
Table 5: Applications of NMR Spectroscopy in Hemoglobin Analysis
| NMR Application | Information Obtained | Relevance to Hb Aztec | Source(s) |
|---|---|---|---|
| Resonance Assignment | Assigning specific NMR signals to individual atoms in the protein. | Provides a baseline for detailed structural comparison with Hb A. | researchgate.net |
| Chemical Shift Perturbation | Monitoring changes in chemical shifts upon mutation or ligand binding. | Pinpoints the location and extent of structural changes caused by the Met→Thr substitution. | nih.gov |
| Relaxation Studies | Measuring relaxation rates (T1, T2, NOE) to probe molecular motion. | Characterizes changes in protein dynamics and flexibility on picosecond to nanosecond timescales. | nih.gov |
| Hydrogen Exchange | Measuring the exchange rates of amide protons with the solvent. | Assesses protein stability and solvent accessibility, identifying regions of altered structure. | nih.gov |
| Residual Dipolar Couplings | Providing long-range structural restraints. | Helps determine the solution-state quaternary structure and how it might be affected by the mutation. | researchgate.net |
Mass Spectrometry for Peptide Mapping and Post-Translational Modification Identification
Mass spectrometry (MS) is an indispensable tool for the detailed characterization of hemoglobin variants, including those that are electrophoretically silent like this compound. lcms.cz This technique offers high sensitivity and accuracy in determining molecular weight changes and identifying the precise location of amino acid substitutions. lcms.cz
Peptide Mapping: In this approach, the globin chains of this compound would be isolated and enzymatically digested, typically with trypsin. The resulting peptide fragments are then analyzed by MS. lcms.cz The α76(EF5)Met→Thr substitution in this compound would result in a specific tryptic peptide with a different mass compared to the corresponding peptide from normal hemoglobin A. By identifying this mass-shifted peptide, the mutation can be unequivocally confirmed. High-resolution mass spectrometers can pinpoint the exact location of the mutation within the peptide through tandem MS (MS/MS) sequencing. waters.com
Post-Translational Modification (PTM) Identification: Hemoglobin can undergo various PTMs, such as glycation, acetylation, and oxidation, which can provide insights into metabolic states and cellular stress. researchgate.net While no specific PTMs have been reported for this compound, MS-based methods could be employed to investigate if the Met→Thr substitution influences the propensity for such modifications. For instance, the introduction of a hydroxyl group in threonine might create a new potential site for glycosylation or phosphorylation, which could be detected by specialized MS techniques.
Table 1: Hypothetical Peptide Mapping Data for this compound using Mass Spectrometry This table presents a hypothetical example of expected mass spectrometry results for the tryptic peptide containing the α76 mutation in this compound compared to Hemoglobin A.
| Globin Chain | Hemoglobin Type | Tryptic Peptide Sequence | Theoretical Monoisotopic Mass (Da) | Observed Mass Shift (Da) |
|---|---|---|---|---|
| α-globin | Hemoglobin A | Val-Gly-Ala-His-Ala-Gly-Glu-Tyr-Gly-Ala-Glu-Ala-Leu-Glu-Arg | 1550.75 | - |
| α-globin | This compound | Val-Gly-Ala-His-Ala-Gly-Glu-Tyr-Gly-Ala-Glu-Ala-Leu-Glu-Arg (with Met→Thr at position 76) | 1520.73 | -30.02 |
X-ray Crystallography and Cryo-Electron Microscopy for Atomic-Resolution Structure Elucidation
To date, a high-resolution atomic structure of this compound has not been published. However, X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques that could provide detailed three-dimensional structural information. springernature.com
X-ray Crystallography: This technique has been instrumental in determining the structure of numerous hemoglobin variants. nih.govnih.gov To apply this to this compound, the variant protein would need to be purified and crystallized. The resulting crystals would then be exposed to an X-ray beam, and the diffraction pattern would be used to calculate the electron density map and build an atomic model of the protein. nih.gov This would reveal the precise orientation of the threonine residue at position α76 and any localized or widespread conformational changes in the surrounding structure, including alterations in the EF helical segment. nih.gov
Cryo-Electron Microscopy (Cryo-EM): As a complementary technique, cryo-EM has emerged as a viable alternative for the structural determination of proteins like hemoglobin. biomedpharmajournal.org This method involves flash-freezing the purified protein in a thin layer of vitreous ice and imaging the individual molecules with an electron microscope. The resulting images are then computationally processed to generate a 3D reconstruction. Cryo-EM could be particularly useful for capturing different conformational states of this compound in a near-native environment.
A detailed structural analysis would help to understand why the α76(EF5)Met→Thr substitution is clinically silent. It is hypothesized that the substitution of the bulkier, nonpolar methionine with the smaller, polar threonine is well-tolerated within the protein structure without significantly disrupting the heme pocket or the interfaces between the globin subunits.
Computational Biophysics and Molecular Dynamics Simulations for Functional Insights
Computational biophysics and molecular dynamics (MD) simulations offer a powerful in silico approach to investigate the structural and functional consequences of mutations in proteins like hemoglobin. elifesciences.orgnih.gov These methods can complement experimental data by providing insights at an atomic level of detail that are often difficult to obtain through other means.
These simulations could also predict changes in solvent accessibility and hydrogen bonding patterns, providing a rationale for the observed normal function. For instance, the introduction of a hydroxyl group with threonine might lead to new hydrogen bonds with neighboring residues or water molecules, which could stabilize the local structure.
Table 2: Potential Research Questions for this compound Addressed by Molecular Dynamics Simulations
| Research Question | Simulation Parameter to Analyze | Potential Insight |
|---|---|---|
| Does the α76(EF5)Met→Thr mutation alter the structural stability of the α-globin chain? | Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) | Quantify changes in overall protein stability and flexibility of specific regions. |
| How does the mutation affect the interaction between the α1β1 and α1β2 interfaces? | Interfacial contact analysis and binding free energy calculations | Determine if the mutation impacts the allosteric transition between the T and R states. |
| What is the impact of the mutation on the heme pocket environment? | Analysis of heme-protein interactions and solvent accessibility | Assess any subtle changes that might influence oxygen binding affinity. |
High-Throughput Gene Sequencing and Advanced Mutational Analysis Platforms
The identification of rare hemoglobin variants like this compound has been greatly facilitated by the advent of high-throughput gene sequencing technologies. mdpi.com
High-Throughput Gene Sequencing: Next-generation sequencing (NGS) platforms allow for the rapid and simultaneous sequencing of multiple genes, including the α-globin (HBA1 and HBA2) and β-globin (HBB) genes. nih.gov This is particularly useful in screening large populations for hemoglobinopathies. For this compound, the causative mutation is presumed to be a single nucleotide polymorphism (SNP) in the HBA1 or HBA2 gene, specifically an A to C change in the codon for methionine (ATG → ACG). nih.gov NGS can confirm this specific mutation and also screen for any other co-inherited globin gene mutations that might influence the clinical phenotype.
Advanced Mutational Analysis Platforms: Beyond simple sequencing, advanced platforms can be used for more in-depth mutational analysis. For instance, targeted sequencing panels focused on hemoglobinopathies can provide high coverage of the globin genes and their regulatory regions. nih.gov Furthermore, computational tools can be used to predict the potential pathogenicity of novel variants identified through sequencing, although for this compound, its benign nature is already established. nih.gov These platforms are crucial for the differential diagnosis of complex cases and for large-scale epidemiological studies of hemoglobin variants. nih.gov
Development and Application of In Vitro Cellular Models for Functional Studies
While this compound is reported to have normal function, in vitro cellular models could be employed to conduct more detailed functional studies and to confirm the absence of any subtle cellular pathology.
Erythroid Progenitor Cell Cultures: One approach involves the in vitro differentiation of hematopoietic stem and progenitor cells (HSPCs) into mature red blood cells. nih.gov HSPCs could be isolated from an individual with this compound and cultured under conditions that promote erythroid differentiation. This would generate a population of red blood cells carrying the variant hemoglobin, which could then be subjected to a battery of functional assays. nih.gov
These assays could include detailed oxygen-binding studies to precisely measure the P50 (the partial pressure of oxygen at which hemoglobin is 50% saturated) and the Bohr effect, as well as tests for mechanical stability and susceptibility to oxidative stress. htct.com.br While initial reports suggest these are normal for this compound, more sensitive modern techniques could reveal subtle differences. nih.gov
CRISPR/Cas9-Edited Cell Lines: An alternative and powerful approach is the use of CRISPR/Cas9 gene-editing technology to introduce the specific α76(EF5)Met→Thr mutation into an immortalized erythroid progenitor cell line. nih.gov This would create a genetically defined cellular model of this compound, allowing for controlled studies without the confounding genetic background of a human donor. These engineered cells could then be differentiated into erythrocytes and used for the same functional assays described above. nih.gov
Comparative Studies and Evolutionary Perspectives of Hemoglobin Variants
Molecular and Functional Comparisons with Other Alpha-Globin Chain Variants (e.g., Hb Seal Rock, Hb Constant Spring)
Hemoglobin Aztec is an alpha-globin chain variant. Comparisons with other alpha-globin variants, such as Hemoglobin Seal Rock (Hb Seal Rock) and Hemoglobin Constant Spring (Hb Constant Spring), highlight the varied impacts of mutations within the alpha-globin gene cluster. Normal adult hemoglobin (Hb A) consists of two alpha and two beta globin chains (α2β2) hellabio.com. Alpha-globin chains are encoded by two genes, HBA1 and HBA2, located on chromosome 16 nih.govnih.gov. Mutations in either of these genes can lead to alpha-globin variants or reduced alpha-globin production (alpha-thalassemia) wikipedia.orgnih.gov.
Hb Seal Rock is an extended alpha-chain variant resulting from a mutation in the alpha2-globin gene (HBA2: c.427T>G; p.Ter143Glu), which alters the termination codon and leads to an elongated protein nih.govknmu.edu.ua. This variant is associated with mild Hemoglobin H disease and alpha-thalassemia-2 trait nih.govknmu.edu.ua. Similarly, Hb Constant Spring is the most common nondeletional alpha-thalassemia mutation, caused by a point mutation in the termination codon of the alpha2-globin gene (TAA→CAA), leading to an elongated and unstable alpha-chain of 172 amino acids instead of the normal 141 nih.govutah.eduucsf.edu. Hb Constant Spring is prevalent in Southeast Asia and can result in thalassemia intermedia when co-inherited with alpha-thalassemia nih.govucsf.edu.
While specific molecular details and functional properties of this compound, such as oxygen affinity or stability, in direct comparison to Hb Seal Rock and Hb Constant Spring are not extensively detailed in the provided search results, the existence of these variants underscores the susceptibility of the alpha-globin genes to mutations that affect chain length and stability. Electrophoretic studies can differentiate these variants based on their migration patterns, reflecting differences in their charge and structure. For instance, in capillary electrophoresis, Hb Aztec has been noted to have a peak at position 113 hellabio.comwikipedia.org. Hb Constant Spring is known for its low percentage in heterozygotes (1-2%) due to mRNA and protein instability ucsf.edu.
A comparative overview of these alpha-globin variants is presented in the table below:
| Hemoglobin Variant | Globin Chain Affected | Genetic Basis | Geographic Prevalence | Associated Phenotype | Electrophoretic Migration (Capillary Electrophoresis Position) |
| This compound | Alpha | Mutation in alpha-globin gene nih.gov | Mexican, Central American descent nih.gov | Asymptomatic to mild anemia nih.gov | 113 hellabio.comwikipedia.org |
| Hemoglobin Seal Rock | Alpha | Mutation in alpha2-globin termination codon knmu.edu.ua | Rare, reported in African-American nih.gov | Mild Hb H disease, alpha-thalassemia-2 trait nih.govknmu.edu.ua | 232 wikipedia.org |
| Hemoglobin Constant Spring | Alpha | Mutation in alpha2-globin termination codon nih.govucsf.edu | Southeast Asia nih.govucsf.edu | Asymptomatic (heterozygote) to thalassemia intermedia (homozygote/compound heterozygote) nih.govucsf.edu | 253 wikipedia.org |
Note: Electrophoretic migration positions may vary slightly depending on the method and specific laboratory conditions.
Differential Characteristics and Similarities with Beta-Globin Hemoglobinopathies (e.g., Hemoglobin S, Hemoglobin C) and Thalassemias
Comparing this compound (an alpha-globin variant) with beta-globin hemoglobinopathies like Hemoglobin S (Hb S) and Hemoglobin C (Hb C) highlights fundamental differences between disorders affecting the alpha and beta globin chains. Beta-globin chains are encoded by the HBB gene on chromosome 11 nih.gov.
Hb S is a well-known beta-globin variant resulting from a single amino acid substitution (glutamic acid to valine) at the sixth position of the beta-globin chain wikipedia.orgnih.gov. This mutation leads to the polymerization of deoxygenated Hb S, causing red blood cells to sickle and resulting in sickle cell disease, a severe condition characterized by vaso-occlusive events and chronic hemolytic anemia wikipedia.orgnih.gov. Hb C also involves a substitution at the sixth position of the beta-globin chain (glutamic acid to lysine). Hb C is less soluble than Hb A and can lead to the formation of intracellular crystals, although homozygous Hb C disease is typically milder than sickle cell disease, causing mild hemolytic anemia.
The key difference lies in the affected globin chain. This compound involves a mutation in an alpha-globin gene, affecting the alpha-globin chain nih.gov. Hb S and Hb C involve mutations in the beta-globin gene, affecting the beta-globin chain wikipedia.org. This distinction is crucial because alpha-globin chains are present in all normal human hemoglobins (B146990) (Hb A, Hb F, Hb A2), while beta-globin chains are specific to Hb A and Hb F (in fetal life, gamma chains pair with alpha chains) nih.gov. The effects of mutations in beta-globin genes can sometimes be more pronounced than those in alpha-globin genes due to the difference in gene copy number (two beta-globin genes versus four alpha-globin genes) and the resulting proportion of abnormal hemoglobin produced wikipedia.org.
Thalassemias, in contrast to structural hemoglobin variants like this compound, Hb S, or Hb C, are characterized by reduced production of globin chains rather than alterations in their structure nih.gov. Alpha-thalassemia involves decreased alpha-globin chain synthesis, while beta-thalassemia involves decreased beta-globin chain synthesis nih.gov. Co-inheritance of a structural variant and a thalassemia can modify the clinical phenotype wikipedia.org. For example, co-inheritance of alpha-thalassemia with beta-globin variants like Hb S can influence the severity of sickle cell disease. Similarly, the phenotype of alpha-globin variants like Hb Constant Spring is often discussed in the context of alpha-thalassemia nih.govucsf.edu. While this compound is classified as a hemoglobinopathy and can cause anemia nih.gov, its interaction with co-inherited thalassemia alleles would be a relevant area of study for understanding its full clinical spectrum.
A comparison of this compound with representative beta-globin variants is shown below:
| Hemoglobin Variant | Globin Chain Affected | Genetic Basis | Typical Phenotype (Homozygous/Disease State) | Key Molecular Feature |
| This compound | Alpha | Mutation in alpha-globin gene nih.gov | Asymptomatic to mild anemia nih.gov | Altered alpha-globin chain structure nih.gov |
| Hemoglobin S | Beta | Glu6Val substitution in beta-globin wikipedia.orgnih.gov | Severe sickle cell disease wikipedia.org | Hemoglobin polymerization upon deoxygenation nih.gov |
| Hemoglobin C | Beta | Glu6Lys substitution in beta-globin | Mild hemolytic anemia | Reduced solubility, crystal formation in RBCs |
Evolutionary Trajectories and Adaptive Pressures Shaping Hemoglobin Diversity in Vertebrates
Hemoglobin is a highly conserved protein across vertebrates, essential for oxygen transport. The diversity of hemoglobin variants, including this compound, is a result of millions of years of evolutionary history, shaped by mutation, genetic drift, and natural selection nih.gov. The globin gene families (alpha-like and beta-like) have evolved through gene duplication and divergence, leading to the different globin chains expressed at various developmental stages (embryonic, fetal, and adult) nih.gov.
Adaptive pressures, particularly those related to environmental factors like malaria, have played a significant role in the selection and prevalence of certain hemoglobin variants in specific populations. For instance, Hemoglobin S and Hemoglobin C, despite causing disease in homozygous states, confer a degree of resistance to malaria in heterozygous carriers, providing a selective advantage in malaria-endemic regions.
While direct evidence regarding specific adaptive pressures that may have influenced the frequency or persistence of this compound is not prominent in the provided search results, the existence of this variant in populations with a distinct history underscores the broader principle of hemoglobin diversity arising from evolutionary processes. The study of rare variants like this compound, alongside more common ones, contributes to mapping the landscape of human genetic variation and understanding the historical selective forces, if any, that may have acted upon the alpha-globin genes in different populations. Evolutionary studies often involve comparing globin gene sequences across species and populations to reconstruct phylogenetic relationships and identify signatures of selection nih.gov.
Population Genetics of this compound in the Context of Human Migrations and Genetic Drift
The population genetics of this compound are intrinsically linked to the history and migration patterns of the populations in which it is found, particularly those of Mexican and Central American descent nih.gov. The initial identification of this compound in the "Aztec population" suggests an origin or increased frequency within this ancestral group nih.gov.
Human migration events, both ancient and more recent, have played a crucial role in the distribution of genetic variants globally. As populations migrated, they carried their unique genetic profiles, including any existing hemoglobin variants. Genetic drift, the random fluctuation of gene frequencies from one generation to the next, can also influence the prevalence of rare variants, especially in smaller or isolated populations, or during population bottlenecks.
The observed prevalence of this compound in populations of Mexican and Central American descent suggests that the mutation leading to this variant likely arose within or became established in the ancestral populations of this region nih.gov. The subsequent migration and demographic history of these populations would have influenced the current distribution and frequency of the this compound allele. Studies on the genetic diversity of Latin American populations often examine the contributions of Native American, European, and African ancestries, shaped by colonial history and subsequent migrations. Analyzing the genetic background surrounding the this compound mutation in affected individuals from different geographic areas within this broader region could provide insights into its origin and the extent to which migration and drift have shaped its current population structure. However, detailed population genetic studies specifically focused on the allele frequency and haplotype analysis of this compound across various subgroups within Mexican and Central American populations were not detailed in the provided search results.
Understanding the population genetics of this compound requires considering the complex demographic history of the Americas, including the initial peopling of the continent, the impact of European colonization, and subsequent population movements.
Future Directions in Hemoglobin Aztec Research
Investigation of Undiscovered Phenotypic and Biochemical Heterogeneity
While initial reports suggest Hemoglobin Aztec is clinically silent, the limited number of identified cases necessitates further investigation into potential subtle or context-dependent phenotypic expressions. Future research should focus on identifying additional individuals carrying the this compound variant through expanded screening programs, particularly in populations where the variant has been observed. Detailed clinical and hematological profiling of these individuals, including comprehensive blood counts, red blood cell morphology analysis, and assessment of oxygen saturation under various physiological conditions, are essential. sanjuanregional.comnih.gov
Biochemical studies should aim to quantify the percentage of this compound relative to normal hemoglobin fractions (Hb A, Hb A₂) using advanced chromatographic and electrophoretic techniques with high precision. oup.commedigroupasia.comscribd.com Although one study noted a peak at an unusual position for this compound in capillary electrophoresis, suggesting potential degradation, this requires further investigation to determine if it is an inherent characteristic of the variant or an artifact of sample handling or the method used. oup.com
Future studies could employ targeted proteomics to identify potential post-translational modifications specific to the this compound alpha-globin chain that might influence its structure or function. Analysis of red blood cell indices and morphology in a larger cohort could reveal subtle differences not apparent in initial limited studies.
Table 8.1. Proposed Data for Investigating Phenotypic and Biochemical Heterogeneity
| Data Point | Measurement Method | Expected Findings in this compound Carriers (compared to Hb A) | Potential Significance for Future Research |
| This compound Percentage | Capillary Electrophoresis, HPLC | Quantification of variant fraction | Assess expression levels |
| Red Blood Cell Indices (MCV, MCH, MCHC) | Automated Hematology Analyzer | Subtle deviations possible | Indicate mild red cell abnormalities |
| Red Blood Cell Morphology | Microscopic Examination | Identification of subtle dysmorphology | Link to potential instability or function |
| Oxygen Saturation Curve | Blood Gas Analyzer, Oximetry | Potentially subtle shifts in affinity | Assess oxygen transport efficiency |
| Post-translational Modifications | Mass Spectrometry-based Proteomics | Identification of modifications on α76 Thr or other residues | Understand protein processing and function |
Advanced Structural Characterization of Allosteric Transitions and Ligand Binding States
A critical area for future research involves detailed structural characterization of this compound, particularly focusing on its allosteric transitions and interactions with ligands such as oxygen, carbon monoxide, and allosteric effectors like 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). unl.edumdpi.com The methionine to threonine substitution at position 76 is located in the EF helix of the alpha-globin chain nih.govpsu.edu, a region known to be involved in α₁-β₂ interface interactions and allosteric regulation.
Advanced techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution insights into the three-dimensional structure of this compound in both its deoxygenated (T-state) and oxygenated (R-state) conformations. dntb.gov.uacapes.gov.brunl.edunih.gov Comparing these structures to wild-type hemoglobin A will reveal how the Met→Thr substitution impacts inter-subunit contacts, the geometry of the heme pocket, and the pathways of allosteric communication.
Kinetic studies using stopped-flow spectroscopy can precisely measure the rates of ligand binding and dissociation, providing mechanistic details of how the α76 Met→Thr substitution affects these dynamic processes. unl.edu Furthermore, investigating the binding affinity and stoichiometry of 2,3-BPG and other allosteric regulators will clarify the functional consequences of the mutation on hemoglobin's cooperative oxygen binding. capes.gov.br
Table 8.2. Key Structural and Functional Parameters for Characterization
| Parameter | Measurement Method | Significance for this compound |
| 3D Structure (T and R states) | X-ray Crystallography, Cryo-EM, NMR Spectroscopy | Reveal impact of α76 Met→Thr on overall fold and interfaces |
| Ligand Binding Kinetics (O₂, CO) | Stopped-Flow Spectroscopy | Quantify rates of binding and dissociation |
| Oxygen Equilibrium Curve (P₅₀, Hill coefficient) | Spectrophotometry, Blood Gas Analyzer | Assess oxygen affinity and cooperativity |
| Allosteric Effector Binding (e.g., 2,3-BPG) | Equilibrium Dialysis, Spectroscopic Titration | Determine altered regulation by key metabolites |
| Inter-subunit Interface Dynamics | Molecular Dynamics Simulations, Time-Resolved Methods | Understand flexibility and stability of the tetramer |
Comprehensive Analysis of Cellular and Organismal Compensatory Mechanisms
Investigation of the cellular environment within the erythrocyte could include analyzing levels of key metabolites involved in oxygen binding and release, such as 2,3-BPG, and evaluating the activity of enzymes involved in glycolysis and the pentose (B10789219) phosphate (B84403) pathway. ufrgs.br Changes in these factors could represent a cellular-level adaptation to the functional properties of this compound.
At the organismal level, studies could explore potential compensatory mechanisms in oxygen delivery and utilization in tissues. While initial reports suggest no obvious health effects nih.govresearchgate.net, more sensitive assessments of exercise tolerance, tissue oxygenation (e.g., using near-infrared spectroscopy), and microcirculatory function in individuals with this compound could reveal subtle physiological adjustments. nih.gov Research into the regulation of erythropoiesis in carriers could also determine if there are subtle changes in red blood cell production to compensate for any impact of the variant. ufrgs.br
Identification and Development of Novel Research Biomarkers for Functional Assessment
The identification of specific research biomarkers is crucial for a more nuanced functional assessment of this compound beyond standard hematological parameters. Future studies should aim to discover molecular markers that reflect the presence, quantity, and functional consequences of the variant.
Potential biomarkers could include specific peptides generated from the digestion of this compound, detectable by mass spectrometry-based proteomics. oup.comdntb.gov.ua Given the amino acid substitution, targeted mass spectrometry methods could be developed for precise quantification of the variant chain.
Furthermore, exploring markers of red blood cell stress or altered function, such as levels of reactive oxygen species (ROS), indicators of oxidative damage to lipids or proteins, or markers of altered red blood cell membrane integrity, could provide insights into the cellular impact of this compound. nih.gov Circulating microRNAs or other non-coding RNAs involved in globin gene expression or red blood cell maturation could also serve as potential biomarkers reflecting the cellular response to the variant. nih.gov The development of sensitive and specific assays for these novel biomarkers would facilitate future research and potentially enable broader screening and characterization of individuals with this rare variant. sanjuanregional.complos.org
Table 8.4. Potential Research Biomarkers for this compound
| Biomarker Type | Examples | Detection Method(s) | Potential Information Gained |
| Variant-Specific Peptides | Tryptic peptides containing the α76 mutation | Mass Spectrometry (targeted proteomics) | Confirmation and quantification of this compound |
| Red Blood Cell Stress Markers | ROS levels, protein carbonylation, lipid peroxidation | Spectrophotometry, ELISA, Mass Spectrometry | Indicate oxidative stress or damage |
| Red Blood Cell Membrane Markers | Annexin V binding, band 3 modifications | Flow Cytometry, Western Blot | Assess membrane integrity and alterations |
| Circulating Non-coding RNAs | Specific miRNAs or lncRNAs | RT-qPCR, RNA Sequencing | Reflect altered gene expression or cellular responses |
Integration of Multi-Omics Data for a Systems-Level Understanding of this compound Biology
Genomic analysis would involve confirming the specific mutation in the alpha-globin gene (HBA1 or HBA2) and screening for other genetic modifiers that might influence the expression or functional consequences of this compound. Transcriptomic studies using RNA sequencing of reticulocytes and mature erythrocytes from carriers could reveal alterations in gene expression pathways related to globin synthesis, red blood cell development, or stress responses.
Proteomic analysis, as mentioned in Section 8.4, would quantify this compound and identify differentially expressed proteins in red blood cells. Metabolomic profiling would provide a snapshot of the metabolic state of the erythrocyte, potentially revealing altered pathways related to energy metabolism, oxidative stress, or the synthesis of allosteric effectors. nih.govihu-hepatolyon.fr
Integrating these diverse datasets using bioinformatics and systems biology approaches will allow researchers to build comprehensive models of this compound biology, identifying key molecular pathways affected by the variant and potential interactions between genetic background and phenotypic expression. nih.govpreprints.orgmdpi.comeurekalert.org
Exploration of this compound in Protein Engineering and Rational Design Studies
This compound, as a naturally occurring variant with a specific amino acid substitution in a key region (EF helix), can serve as a valuable model for protein engineering and rational design studies aimed at understanding hemoglobin structure-function relationships. mdpi.comnih.govrsc.org
Computational modeling and simulation studies, guided by structural data from this compound, can predict the effects of further modifications and guide the design of novel hemoglobin variants with desired properties, for example, altered oxygen binding characteristics or increased stability. nih.gov While this compound itself is not currently associated with severe pathology, understanding its subtle effects through protein engineering can contribute to the broader field of developing modified hemoglobins (B146990) for therapeutic purposes or as blood substitutes. nih.govrsc.org
By studying this compound in this context, researchers can gain fundamental insights into hemoglobin biology and the impact of specific structural changes, contributing to the rational design of engineered hemoglobin molecules for various applications. mdpi.com
Q & A
Q. What methodologies are used in the AzTEC pipeline to detect unresolved submillimeter galaxies (SMGs)?
The AzTEC pipeline employs a source detection algorithm optimized for unresolved high-redshift SMGs by focusing on statistical properties dominated by the telescope’s point spread function (PSF). Key steps include noise-weighted map-making, PSF deconvolution, and threshold-based source extraction (S/N ≥ 3.5). Atmospheric emission is mitigated through iterative filtering, and flux recovery is validated via simulations .
Q. How does the m-AZTEC algorithm improve multi-channel ECG data compression?
m-AZTEC extends the single-channel AZTEC algorithm by simultaneously coding N-channel ECG data into (N+1)-dimensional vectors, exploiting inter-channel correlations in duration parameters. Classified vector quantization (CVQ) further compresses value parameters while preserving waveform morphology by separating lines and slopes into distinct perceptual classes. Performance improves with increasing channel count .
Q. What statistical frameworks are used to analyze AzTEC blank-field survey data?
AzTEC surveys employ Schechter function parameterization to model flux density distributions. Parameters like α (slope) and S' (characteristic flux) are constrained via maximum likelihood analysis, with degeneracies addressed by fixing α to values consistent with prior datasets (e.g., α = −2). Combined analyses across surveys (e.g., SHADES, GOODS-N) refine population estimates .
Advanced Research Questions
Q. How are extended structures recovered in AzTEC/ASTE observations, and what limitations persist?
Extended structures (e.g., galaxy clusters) require modifications to the AzTEC pipeline, which was originally designed for point sources. An additional algorithm accounts for non-uniform coverage from Lissajous scanning patterns and atmospheric noise. However, challenges remain due to fixed telescope configurations and limited sensitivity to low-surface-brightness emission .
Q. What discrepancies arise in AzTEC number counts between ultra-bright sources and blank-field surveys?
Ultra-bright sources (S1.1mm > 10 mJy) show tentative evidence of deviation from an exponential falloff at S1.1mm > 13 mJy, suggesting a distinct population or clustering effects. Large error bars from small sample sizes necessitate deeper surveys for robust confirmation .
Q. How are flux boosting and false detection rates corrected in AzTEC source catalogs?
Monte Carlo simulations inject artificial sources into noise maps to quantify flux overestimation (boosting) and false positives. Completeness and positional uncertainty are modeled as functions of flux and signal-to-noise ratio. Corrections are applied iteratively to derive debiased counts .
Q. What role does the optimal filter play in AzTEC point-source identification?
The optimal filter maximizes the signal-to-noise ratio by matching the source profile (PSF) and noise power spectrum. It suppresses correlated noise from atmospheric fluctuations and instrument artifacts, enabling reliable detection of faint sources in millimeter maps .
Q. How do multi-wavelength cross-analyses validate AzTEC source redshifts and counterparts?
AzTEC sources are cross-matched with IRAC (4.6–8.0 µm), MIPS (24 µm), and radio data to constrain photometric redshifts via spectral energy distribution (SED) fitting. Discrepancies in positional alignment (e.g., edge effects in MIPS maps) highlight challenges in multi-instrument coordination .
Methodological Notes
- Data Contradiction Analysis : When comparing AzTEC number counts across surveys, account for variations in depth, area, and selection biases. Use Bayesian likelihood ratios to quantify consistency between datasets .
- Experimental Design : For ground-based millimeter observations, prioritize scan strategies that minimize atmospheric noise (e.g., fast azimuthal scanning) and integrate redundant mapping to improve coverage uniformity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
